molecular formula C26H21NO4 B3668025 (3-Acetylphenyl) 2-(4-ethoxyphenyl)quinoline-4-carboxylate

(3-Acetylphenyl) 2-(4-ethoxyphenyl)quinoline-4-carboxylate

Cat. No.: B3668025
M. Wt: 411.4 g/mol
InChI Key: PKOPJEWKCBOBGX-UHFFFAOYSA-N
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Description

(3-Acetylphenyl) 2-(4-ethoxyphenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including (3-Acetylphenyl) 2-(4-ethoxyphenyl)quinoline-4-carboxylate, typically involves classical methods such as the Skraup, Doebner-Von Miller, and Friedlander reactions . These methods often require specific catalysts, high temperatures, and controlled environments to ensure the desired product yield. For instance, the Friedlander synthesis involves the condensation of aniline derivatives with carbonyl compounds under acidic conditions .

Industrial Production Methods

Industrial production of quinoline derivatives may employ green chemistry approaches to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are becoming more prevalent . These methods not only enhance efficiency but also reduce the use of hazardous chemicals and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(3-Acetylphenyl) 2-(4-ethoxyphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .

Mechanism of Action

The mechanism of action of (3-Acetylphenyl) 2-(4-ethoxyphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. Quinoline derivatives often act by inhibiting enzymes or interfering with DNA synthesis . For instance, they can inhibit topoisomerases, which are essential for DNA replication and cell division . This inhibition leads to the disruption of cellular processes and ultimately cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Acetylphenyl) 2-(4-ethoxyphenyl)quinoline-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. The presence of the acetyl and ethoxy groups enhances its reactivity and potential as a therapeutic agent compared to other quinoline derivatives .

Properties

IUPAC Name

(3-acetylphenyl) 2-(4-ethoxyphenyl)quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO4/c1-3-30-20-13-11-18(12-14-20)25-16-23(22-9-4-5-10-24(22)27-25)26(29)31-21-8-6-7-19(15-21)17(2)28/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOPJEWKCBOBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC4=CC=CC(=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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